molecular formula C20H24N2O5S B3456019 N-(4-ethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

N-(4-ethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

Cat. No.: B3456019
M. Wt: 404.5 g/mol
InChI Key: HETPBVDOYGBVBK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes an ethoxyphenyl group, a morpholine ring, and a benzenesulfonamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Ethoxyphenyl Intermediate: This can be achieved by reacting 4-ethoxyaniline with an appropriate sulfonyl chloride under basic conditions to form 4-ethoxyphenylsulfonamide.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the morpholine ring.

    Final Coupling: The final step involves coupling the morpholine intermediate with a benzenesulfonyl chloride derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antibacterial or antifungal agent.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide with broad-spectrum antibacterial activity.

Uniqueness

N-(4-ethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide is unique due to the presence of the ethoxyphenyl and morpholine groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-2-27-18-10-8-17(9-11-18)22(16-20(23)21-12-14-26-15-13-21)28(24,25)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETPBVDOYGBVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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